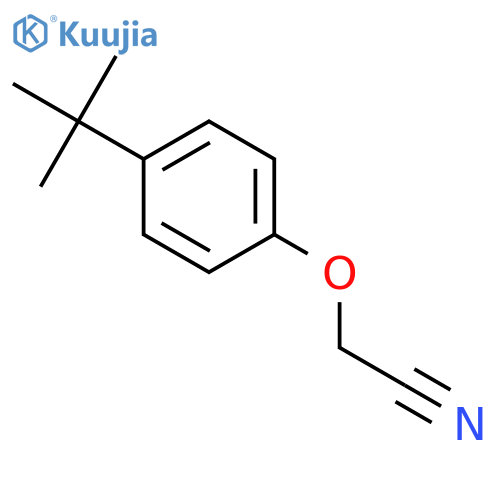

Cas no 50635-24-0 ((4-tert-Butyl-phenoxy)acetonitrile)

(4-tert-Butyl-phenoxy)acetonitrile 化学的及び物理的性質

名前と識別子

-

- (4-tert-Butylphenoxy)acetonitrile

- 2-(4-tert-butylphenoxy)acetonitrile

- (4-TERT-BUTYL-PHENOXY)ACETONITRILE

- 2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-(1-METHYL-PIPERIDIN-4-YL)-AMINE

- 2-(4-(tert-Butyl)phenoxy)acetonitrile

- CS-0323030

- DTXSID70505395

- (4-tert-Butylphenoxy)acetonitrile, AldrichCPR

- AKOS000177172

- 50635-24-0

- 2-(4-TERT-BUTYL-PHENOXY)ACETONITRILE

- (4-t-butylphenoxy)-acetonitrile

- SCHEMBL15604421

- (4-tert-Butylphenoxy)acetonitrile,98+%

- MFCD00052454

- DB-257798

- (4-tert-Butyl-phenoxy)acetonitrile

-

- MDL: MFCD00052454

- インチ: InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3

- InChIKey: HZVAATCQZHQGJT-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)OCC#N

計算された属性

- せいみつぶんしりょう: 189.11500

- どういたいしつりょう: 189.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 33Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.995

- ゆうかいてん: 67-70°C

- ふってん: 296.6°C at 760 mmHg

- フラッシュポイント: 124.9°C

- 屈折率: 1.4460

- PSA: 33.02000

- LogP: 2.88648

- ようかいせい: 未確定

(4-tert-Butyl-phenoxy)acetonitrile セキュリティ情報

- 危険物輸送番号:UN3276

- WGKドイツ:3

- 包装グループ:III

- 包装カテゴリ:III

- 包装等級:III

- 危険レベル:6.1

- 危険レベル:6.1

- セキュリティ用語:6.1

(4-tert-Butyl-phenoxy)acetonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(4-tert-Butyl-phenoxy)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR346668-1g |

(4-tert-Butylphenoxy)acetonitrile |

50635-24-0 | 95+% | 1g |

£90.00 | 2023-09-01 | |

| Alichem | A019145541-5g |

2-(4-(tert-Butyl)phenoxy)acetonitrile |

50635-24-0 | 95% | 5g |

$463.50 | 2023-09-01 | |

| TRC | T205815-100mg |

(4-tert-Butyl-phenoxy)acetonitrile |

50635-24-0 | 100mg |

$ 80.00 | 2022-06-03 | ||

| A2B Chem LLC | AB55224-10g |

(4-tert-Butylphenoxy)acetonitrile |

50635-24-0 | 10g |

$725.00 | 2023-12-30 | ||

| A2B Chem LLC | AB55224-1g |

(4-tert-Butylphenoxy)acetonitrile |

50635-24-0 | 98%+;RG | 1g |

$106.00 | 2024-04-19 | |

| Crysdot LLC | CD12067168-5g |

2-(4-(tert-Butyl)phenoxy)acetonitrile |

50635-24-0 | 95+% | 5g |

$446 | 2024-07-24 | |

| A2B Chem LLC | AB55224-5g |

(4-tert-Butylphenoxy)acetonitrile |

50635-24-0 | 98%+;RG | 5g |

$331.00 | 2024-04-19 | |

| A2B Chem LLC | AB55224-250mg |

(4-tert-Butylphenoxy)acetonitrile |

50635-24-0 | 98%+;RG | 250mg |

$71.00 | 2024-04-19 | |

| abcr | AB206514-10g |

(4-tert-Butylphenoxy)acetonitrile; . |

50635-24-0 | 10g |

€691.40 | 2025-02-20 | ||

| TRC | T205815-10mg |

(4-tert-Butyl-phenoxy)acetonitrile |

50635-24-0 | 10mg |

$ 50.00 | 2022-06-03 |

(4-tert-Butyl-phenoxy)acetonitrile 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

(4-tert-Butyl-phenoxy)acetonitrileに関する追加情報

Compound CAS No. 50635-24-0: (4-tert-Butyl-phenoxy)acetonitrile - A Versatile Molecule in Pharmaceutical and Biomedical Research

(4-tert-Butyl-phenoxy)acetonitrile, also known by its CAS No. 50635-24-0, has emerged as a critical compound in modern pharmaceutical and biomedical research. This molecule, characterized by its 4-tert-Butyl-phenoxy functional group and acetonitrile core, exhibits unique chemical properties that make it a valuable candidate for drug discovery and synthetic chemistry. Recent studies have highlighted its potential in various biological activities, including anti-inflammatory, antioxidant, and neuroprotective applications, positioning it as a promising scaffold for the development of novel therapeutics.

The 4-tert-Butyl-phenoxy moiety in (4-tert-Butyl-phenoxy)acetonitrile provides steric bulk and hydrophobicity, which are crucial for modulating molecular interactions with biological targets. The acetonitrile backbone, known for its ability to form hydrogen bonds and participate in π-π stacking interactions, further enhances the molecule's versatility. These structural features have been extensively explored in pharmacological applications, particularly in the design of small-molecule inhibitors targeting kinase pathways and ion channels, which are implicated in several diseases, including cancer and neurological disorders.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-tert-Butyl-phenoxy)acetonitrile through multi-step reactions involving electrophilic substitution, nitrile formation, and functional group manipulation. Researchers have reported the use of catalytic methods and green chemistry principles to optimize the production process, reducing environmental impact while maintaining high yields. These developments are particularly relevant in the context of sustainable drug development, where minimizing waste and energy consumption is a priority.

One of the most significant breakthroughs in the study of (4-tert-Butyl-phenoxy)acetonitrile has been its application in anti-inflammatory research. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent cyclooxygenase (COX)-inhibiting activity, comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). However, unlike conventional NSAIDs, these derivatives show reduced gastrointestinal toxicity, making them a potential alternative for chronic inflammation management.

In the field of neuropharmacology, (4-tert-Butyl-phenoxy)acetonitrile has shown promise as a neuroprotective agent. A 2024 preclinical study published in *Neuropharmacology* revealed that this compound can modulate NMDA receptor activity, thereby reducing excitotoxicity in models of ischemic stroke. The mechanism of action involves the inhibition of glutamate release and the activation of antioxidant pathways, which are critical for neuronal survival under oxidative stress conditions.

Another area of interest is the antioxidant potential of (4-tert-Butyl-phenoxy)acetonitrile. Researchers have observed that this compound can scavenge free radicals and inhibit lipid peroxidation, which are key factors in the progression of degenerative diseases such as Alzheimer’s and Parkinson’s. A 2023 study in *Free Radical Biology and Medicine* highlighted its ability to upregulate Nrf2-mediated antioxidant responses, suggesting its potential as a dietary supplement or adjunct therapy in neurodegenerative conditions.

The pharmacokinetic profile of (4-tert-Butyl-phenoxy)acetonitrile has also been investigated to optimize its therapeutic potential. Studies indicate that this compound exhibits good oral bioavailability and prolonged half-life, which are advantageous for chronic disease management. Additionally, its low toxicity profile, as reported in in vitro and in vivo studies, supports its safety for long-term use. These properties make it a compelling candidate for prodrug design, where it can be modified to enhance solubility and target specificity.

In the realm of drug delivery systems, (4-tert-Butyl-phenoxy)acetonitrile has been explored as a carrier molecule for nanoparticle-based therapies. Its hydrophobic nature allows it to encapsulate hydrophobic drugs within liposomes or polymeric nanoparticles, improving their cellular uptake and targeting efficiency. This approach has been particularly useful in the delivery of anti-cancer agents, where the controlled release of the drug can minimize systemic toxicity while maximizing therapeutic efficacy.

Recent computational studies have also provided insights into the molecular interactions of (4-tert-Butyl-phenoxy)acetonitrile with potential biological targets. Molecular docking simulations have revealed its ability to bind to proteins involved in tumor progression, such as EGFR and VEGFR, suggesting its potential as an anti-cancer agent. These findings are supported by in vitro experiments showing anti-proliferative effects on various cancer cell lines.

Despite its promising properties, the development of (4-tert-Butyl-phenoxy)acetonitrle as a therapeutic agent requires further clinical validation. Ongoing studies are focused on preclinical trials to evaluate its efficacy and safety in animal models of diseases such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). Additionally, efforts are being made to optimize its chemical structure to enhance target specificity and reduce off-target effects, which are critical for drug development.

As research into (4-tert-Butyl-phenoxy)acetonitrile continues to evolve, its role in pharmaceutical innovation is becoming increasingly evident. The molecule's unique combination of chemical properties and biological activities positions it as a key player in the development of novel therapeutics. With advancements in synthetic methods, drug delivery systems, and computational modeling, the potential applications of this compound are expected to expand significantly in the coming years.

In conclusion, (4-tert-Butyl-phenoxy)acetonitrile (CAS No. 50635-24-0) represents a significant advancement in the field of pharmaceutical and biomedical research. Its versatility, combined with its anti-inflammatory, neuroprotective, and antioxidant properties, makes it a valuable scaffold for the development of targeted therapies. As further studies uncover its mechanisms of action and optimize its therapeutic potential, (4-tert-Butyl-phenoxy)acetonitrile is poised to play a pivotal role in the treatment of various chronic and acute diseases.

50635-24-0 ((4-tert-Butyl-phenoxy)acetonitrile) 関連製品

- 178249-41-7(Orphanin FQ (1-11))

- 627046-53-1(2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

- 104065-95-4(2-(2-Methylpropoxy)aniline)

- 946349-93-5(ethyl 4-{4-(3-chloro-4-methylphenyl)aminopteridin-2-yl}piperazine-1-carboxylate)

- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)

- 1804755-47-2(3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide)

- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)

- 771510-25-9(3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol)

- 203741-61-1(2-(4-nitrophenoxy)propanohydrazide)

- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)